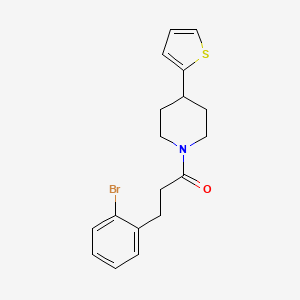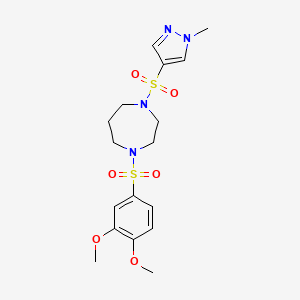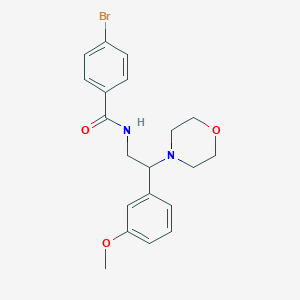
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-phenethyloxalamide, commonly known as FMOX, is a chemical compound that has gained significant attention in the field of scientific research. It is a type of oxalamide that has been synthesized through a complex chemical process. FMOX has shown promising results in various laboratory experiments, making it a potential candidate for future research.
Scientific Research Applications
Fluorescent Sensors and Imaging Agents
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-phenethyloxalamide derivatives have been utilized in the development of fluorescent sensors and imaging agents. For instance, compounds incorporating morpholinophenyl groups have demonstrated efficacy in the selective detection and imaging of ions and molecules within biological systems. These compounds exhibit remarkable fluorescent properties, enabling the visualization of specific cellular components or processes, and can be employed as probes in live-cell imaging to study cellular functions and dynamics in real-time (Zhang et al., 2011; Gao et al., 2018).
Photophysical and Electrochemical Studies
The compound's analogs have been subjects of extensive photophysical studies, providing insights into their behavior in different environments. Research on borondipyrromethene (BODIPY) analogs, for instance, which share structural similarities with this compound, has shed light on the effects of solvent polarity and electronic properties on fluorescence quantum yields and lifetimes. Such studies are crucial for designing fluorescent markers with specific properties for scientific and industrial applications (Qin et al., 2005).
Additionally, electrochemical methods have been applied to derivatives of this compound, exploring their potential in synthesizing vinyl fluorides through cathodic elimination. This process is essential in organic synthesis, offering a pathway to generate compounds with diverse applications, from materials science to pharmaceuticals (Kunugi et al., 1993).
Molecular Logic and Sensing Technologies
The structural flexibility of this compound and its derivatives allows for their application in developing molecular logic gates and sensing technologies. By exploiting the "fluorophore-receptor1-spacer-receptor2" model, researchers have designed compounds that act as fluorescence probes capable of detecting cations and anions in aqueous media. These compounds serve as innovative tools for environmental monitoring, medical diagnostics, and the development of smart materials (Georgiev et al., 2017).
properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c23-19-8-6-18(7-9-19)20(26-12-14-29-15-13-26)16-25-22(28)21(27)24-11-10-17-4-2-1-3-5-17/h1-9,20H,10-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFRIYDHUKNMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2568234.png)




![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2568243.png)

![N-(p-tolyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2568246.png)
![5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2568247.png)
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2568248.png)